Aceprometazine maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

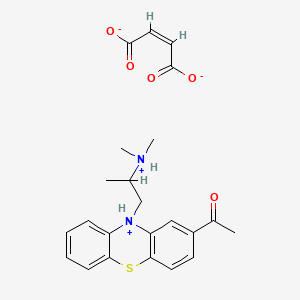

Aceprometazine maleate, also known as this compound, is a useful research compound. Its molecular formula is C23H26N2O5S and its molecular weight is 442.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Aceprometazine maleate exhibits multiple pharmacological actions, including:

- Sedation : It acts as a potent central nervous system depressant, providing rapid sedation without significant hypnotic effects, making it suitable for various procedures in animals.

- Anxiolytic Effects : It reduces anxiety and agitation in animals, which is particularly beneficial during stressful situations such as veterinary examinations or transport.

- Anti-emetic Properties : Aceprometazine is effective in controlling vomiting associated with motion sickness in animals .

- Muscle Relaxation : The drug facilitates muscular relaxation, aiding in minor surgical procedures .

- Histamine Antagonism : It blocks H1 receptors, contributing to its anti-allergic effects and further enhancing its sedative properties .

Veterinary Applications

This compound is predominantly used in veterinary practices, with applications including:

- Pre-anesthetic Agent : It is often administered prior to anesthesia to reduce the required dosage of general anesthetics and enhance their effects. This application is crucial for minimizing the risks associated with anesthesia in animals .

- Tranquilization During Procedures : The drug is used to control fractious or aggressive animals during examinations, treatments, grooming, and minor surgical procedures .

- Management of Motion Sickness : Aceprometazine effectively alleviates vomiting due to motion sickness, making it valuable for travel-related anxiety in pets .

- Treatment of Skin Irritations : It can be used to alleviate itching resulting from skin irritations, enhancing the comfort of affected animals .

Human Applications

While this compound is primarily used in veterinary medicine, it has historical applications in human medicine:

- Antipsychotic Use : Initially developed as an antipsychotic agent in the 1950s, it has been largely replaced by newer medications but may still be encountered in specific cases or regions .

- Sleep Disorders : In some countries, aceprometazine is prescribed alongside other medications like meprobamate for the treatment of sleep disorders .

Case Study 1: Veterinary Use

A study highlighted the effective use of this compound as a pre-anesthetic agent in dogs undergoing surgery. The administration of aceprometazine allowed for significant reductions in the dosages of general anesthetics required, minimizing potential complications related to anesthesia. Observations noted improved recovery times and reduced incidence of anesthesia-related deaths .

Case Study 2: Human Toxicity

An acute overdose case reported significant central nervous system and cardiovascular toxicity following intentional ingestion of aceprometazine. The patient exhibited symptoms consistent with phenothiazine toxicity but demonstrated rapid improvement within eight hours due to the drug's short elimination half-life. This case underscores the importance of understanding the pharmacokinetics of aceprometazine when considering potential toxic exposures .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Veterinary Medicine | Pre-anesthetic agent | Reduces anesthetic dosage requirements |

| Tranquilization during procedures | Controls aggressive or anxious behavior | |

| Management of motion sickness | Alleviates vomiting during travel | |

| Treatment of skin irritations | Enhances comfort for affected animals | |

| Human Medicine | Historical antipsychotic use | Limited use today |

| Treatment of sleep disorders | Used in combination therapies |

Propiedades

Número CAS |

7455-18-7 |

|---|---|

Fórmula molecular |

C23H26N2O5S |

Peso molecular |

442.5 g/mol |

Nombre IUPAC |

1-(2-acetyl-10H-phenothiazin-10-ium-10-yl)propan-2-yl-dimethylazanium;(Z)-but-2-enedioate |

InChI |

InChI=1S/C19H22N2OS.C4H4O4/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,13H,12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

BACHEZCVYSHWLT-BTJKTKAUSA-N |

SMILES |

CC(C[NH+]1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)[NH+](C)C.C(=CC(=O)[O-])C(=O)[O-] |

SMILES isomérico |

CC(C[NH+]1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)[NH+](C)C.C(=C\C(=O)[O-])\C(=O)[O-] |

SMILES canónico |

CC(C[NH+]1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)[NH+](C)C.C(=CC(=O)[O-])C(=O)[O-] |

Key on ui other cas no. |

7455-18-7 |

Pictogramas |

Corrosive; Irritant; Environmental Hazard |

Sinónimos |

aceprometazine aceprometazine maleate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.